molecular formula C14H13ClN4O B6439421 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2549021-84-1

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B6439421
CAS No.: 2549021-84-1
M. Wt: 288.73 g/mol
InChI Key: ALNMDMQVUNSGPM-UHFFFAOYSA-N
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Description

6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2548981-53-7) is a heterocyclic compound of significant interest in pharmacological research and medicinal chemistry. Its molecular structure features a benzoxazole core, which provides rigidity, substituted at the 5-position with a chlorine atom and at the 2-position with a functionalized azetidine moiety bearing an imidazole ring, introducing conformational flexibility and potential for diverse molecular interactions . This unique architecture makes it a promising scaffold for developing novel bioactive molecules. The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent . The imidazole ring is known to facilitate binding to metal ions or enzyme active sites, while the azetidine ring may contribute to interactions with biological targets such as nucleic acids or proteins, a mechanism that can disrupt essential cellular processes . With a molecular weight of 288.73 g/mol and compliance with Lipinski's rules, it possesses drug-like properties suitable for early-stage drug discovery . This product is intended for research applications only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNMDMQVUNSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Chloro group : Enhances reactivity.
  • Imidazole moiety : Known for its biological significance.
  • Azetidine ring : Contributes to the compound's overall stability and interaction with biological targets.

Molecular Formula : C15H15ClN4O
Molecular Weight : 302.76 g/mol

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and imidazole groups often exhibit antimicrobial properties. Preliminary studies suggest that 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole may be effective against various pathogens, particularly Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .

Pathogen Activity Mechanism
Bacillus subtilisModerate activityDisruption of cell wall synthesis
Candida albicansAntifungal activityInhibition of ergosterol synthesis

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies on related benzoxazole derivatives indicate that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Research findings highlight the following:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • Mechanisms of Action : Induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis .
Cancer Cell Line IC50 (µM) Effect Observed
MCF-715Apoptosis induction
A54920Cell cycle arrest
HepG225Increased ROS levels

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of benzoxazole derivatives, including 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole. The findings indicated selective activity against Gram-positive bacteria with minimal toxicity to normal cells .
  • Anticancer Mechanisms : Research involving analogs of this compound revealed significant cytotoxicity against various cancer cell lines, attributed to mechanisms involving apoptosis and ROS generation .

Comparison with Similar Compounds

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

  • Structure : Benzoxazole core with a seven-membered 1,4-diazepane ring at position 2 (vs. azetidine in the target compound).
  • However, this flexibility may reduce metabolic stability compared to the rigid azetidine . Synthetic Accessibility: Diazepane rings are more commonly synthesized via cyclization reactions, while azetidine synthesis often requires strain-driven methodologies.

6-Chloro-2-piperidin-3-yl-1H-benzimidazole

  • Structure : Benzimidazole core with a piperidine substituent at position 2 (vs. benzoxazole core in the target compound).
  • Key Differences :
    • Core Heteroatoms : Benzimidazole contains two nitrogen atoms in its fused ring system, enabling stronger π-π stacking and hydrogen bonding compared to benzoxazole’s oxygen-nitrogen system. This may enhance interactions with nucleic acids or enzymes like topoisomerases .
    • Substituent Effects : The piperidine group introduces basicity (pKa ~11) that could influence solubility and membrane permeability.

6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u)

  • Structure : Benzimidazole core with 4-chlorobenzyl and 3,4-dichlorophenyl substituents.
  • Steric Effects: Bulky substituents may hinder binding to flat enzymatic pockets compared to the compact azetidine-imidazole group in the target compound .

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (40)

  • Structure : Indole core linked to an imidazole via an ethyl-benzodioxole side chain.
  • Key Differences: Core Scaffold: Indole’s planar structure facilitates intercalation with DNA, while benzoxazole’s smaller size may favor kinase or protease inhibition. Bioavailability: The benzodioxole group enhances metabolic stability via electron-withdrawing effects, whereas the azetidine-imidazole group offers hydrogen-bond donor/acceptor sites .

Structural and Physicochemical Data Table

Compound Name Core Structure Substituent at Position 2 Molecular Weight Key Features
Target Compound Benzoxazole Azetidine-methyl-imidazole 319.78* Rigid, H-bonding capability
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Benzoxazole 1,4-Diazepane 311.80* Flexible, moderate metabolic stability
6-Chloro-2-piperidin-3-yl-1H-benzimidazole Benzimidazole Piperidine 235.71 Basic, nucleic acid interaction
Compound 3u () Benzimidazole 4-Chlorobenzyl, 3,4-dichlorophenyl 439.72 High lipophilicity, steric bulk
Compound 40 () Indole Ethyl-benzodioxole-imidazole 388.08 DNA intercalation potential

*Calculated based on molecular formulas.

Preparation Methods

Cyclization of 2-Amino-5-chlorophenol

The benzoxazole ring is typically constructed via acid-catalyzed cyclization of o-aminophenols with carboxylic acids or derivatives. Modern protocols favor 1,1'-carbonyldiimidazole (CDI) as a cyclization agent due to its efficiency in activating carbonyl groups.

Example Protocol :

  • Activation : 2-Amino-5-chlorophenol (1.0 eq) is treated with CDI (1.2 eq) in tetrahydrofuran (THF) at 55°C for 4 hours to form an imidazolide intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization under reflux, yielding 6-chloro-1,3-benzoxazole.

  • Yield : ~85–96% under optimized conditions.

Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine

Azetidine Functionalization

Azetidine’s strained ring enables facile alkylation. The imidazolylmethyl group is introduced via:

  • Mannich Reaction : Azetidine reacts with formaldehyde and imidazole in acetonitrile at 70°C.

  • Direct Alkylation : Azetidine is treated with chloromethylimidazole in dichloromethane (DCM) using DBU as a base.

Optimized Conditions :

ParameterValueSource
SolventDCM or THF
Temperature20–70°C
CatalystDBU or DIEA
Yield66–86%

Coupling of Benzoxazole and Azetidine Moieties

Nucleophilic Aromatic Substitution

The chlorine at position 2 of the benzoxazole is displaced by the azetidine amine under basic conditions:

Procedure :

  • Activation : 6-Chloro-1,3-benzoxazole (1.0 eq) and CDI (1.5 eq) in THF form an activated intermediate.

  • Substitution : 3-[(1H-Imidazol-1-yl)methyl]azetidine (1.2 eq) is added with DBU (2.0 eq) at 55°C for 18 hours.

  • Workup : The mixture is acidified (pH 2) with HCl, yielding the product as a precipitate.

Performance Metrics :

  • Yield : 86–96%

  • Purity : >95% (HPLC)

Alternative Routes and Optimization

One-Pot Synthesis

Recent advances demonstrate a tandem cyclization-coupling approach:

  • Simultaneous Cyclization and Coupling : 2-Amino-5-chlorophenol, CDI, and 3-[(1H-imidazol-1-yl)methyl]azetidine are reacted in DMF at 55°C.

  • Advantages : Reduces purification steps; yield remains high (82–90%).

Solvent and Catalyst Screening

SolventCatalystTemperatureYield
THFDBU55°C96%
DCMDIEA20°C86%
DMFNone70°C78%

Data aggregated from highlight THF and DBU as optimal for scalability.

Challenges and Troubleshooting

Azetidine Ring Stability

The four-membered azetidine ring is prone to ring-opening under acidic conditions. Mitigation strategies include:

  • Using aprotic solvents (e.g., THF).

  • Avoiding strong acids during workup.

Regioselectivity in Substitution

Competing substitution at other positions is minimized by:

  • Electron-withdrawing chloro group directing reactivity to position 2.

  • Steric hindrance from the benzoxazole core.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole), 7.89 (d, J = 8.4 Hz, 1H, benzoxazole), 4.12 (m, 2H, azetidine), 3.95 (s, 2H, CH2-imidazole).

  • LC-MS (ESI+) : m/z 289.1 [M+H]+ .

Q & A

Q. What in silico approaches predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use SwissADME for metabolic site prediction, PharmaGist for metabolite identification, and ProTox-II for toxicity profiling. Molecular dynamics simulations model cytochrome P450 interactions .

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